REACTION_CXSMILES
|
[N:1]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:2]=1[C:3]([O:5][C:6]2=[O:11])=O.C(N1C2C(=CC=CC=2)C=C1C)CCCCCCC.C(N(CC)C1C=C(OCC)C=CC=1)C.C(OC(=O)C)(=O)C>C(O)(=O)C.[Cl-].[Zn+2].[Cl-]>[C:6]1([C:7]2[C:2](=[N:1][CH:10]=[CH:9][CH:8]=2)[CH2:3][O:5]1)=[O:11] |f:5.6.7|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
N1=C2C(=O)OC(C2=CC=C1)=O
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)N1C(=CC2=CC=CC=C12)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C=1C=C(C=CC1)OCC)CC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
after which the mixture is stirred at 50° C. for 21/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product is precipitated with 30% aqueous ammonia
|
Type
|
CUSTOM
|
Details
|
separated from the aqueous phase
|
Type
|
CUSTOM
|
Details
|
recrystallised from isopropanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=O)OCC2=NC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 303.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |